molecular formula C9H6BrIN2O2 B15240787 Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

Katalognummer: B15240787
Molekulargewicht: 380.96 g/mol
InChI-Schlüssel: OOHSIOFIXRDAEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate typically involves the reaction of 7-iodo-1H-indazole with a brominating agent in the presence of a suitable solvent. One common method is to react 7-iodo-1H-indazole with a bromomethylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The bromine and iodine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-bromo-1H-indazole-3-carboxylate: Similar structure but lacks the iodine substitution.

    Methyl 5-iodo-1H-indazole-3-carboxylate: Similar structure but lacks the bromine substitution.

Uniqueness

The presence of both bromine and iodine atoms in Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate makes it unique compared to its analogs. This dual substitution can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H6BrIN2O2

Molekulargewicht

380.96 g/mol

IUPAC-Name

methyl 5-bromo-3-iodo-2H-indazole-7-carboxylate

InChI

InChI=1S/C9H6BrIN2O2/c1-15-9(14)6-3-4(10)2-5-7(6)12-13-8(5)11/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

OOHSIOFIXRDAEU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC2=C(NN=C12)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.